molecular formula C14H18N2O3 B13342621 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid

5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid

Cat. No.: B13342621
M. Wt: 262.30 g/mol
InChI Key: FFSDNMHTFDQYIQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(7-oxa-2-azaspiro[35]nonan-2-yl)nicotinic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the nicotinic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid apart is its combination of the spirocyclic core with the nicotinic acid moiety.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H18N2O3/c1-10-6-11(13(17)18)12(15-7-10)16-8-14(9-16)2-4-19-5-3-14/h6-7H,2-5,8-9H2,1H3,(H,17,18)

InChI Key

FFSDNMHTFDQYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)O

Origin of Product

United States

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